2-Methyl-5alpha-androst-2-en-17beta-ol acetate
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Overview
Description
2-Methyl-5alpha-androst-2-en-17beta-ol acetate is a steroid ester.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis : The synthesis of 5alpha-Androst-1-ene-3,17-dione, a prodrug of 1-testosterone, was efficiently achieved from stanolone acetate. This process highlights the versatility of steroidal compounds like 2-Methyl-5alpha-androst-2-en-17beta-ol acetate in pharmaceutical synthesis (Zhang & Qiu, 2006).
Chemical Reactions and Modifications : Studies have explored the reaction of steroids like 5alpha-androst-2-en-17beta-ol 17-acetate with ruthenium tetraoxide, leading to the functionalization of steroid nucleus. This research demonstrates the chemical reactivity and potential for modification of compounds related to 2-Methyl-5alpha-androst-2-en-17beta-ol acetate (Musumeci, Roviello, & Sica, 2004).
Derivatives and Dimer Formation : The reduction of methyl androst-4-ene-3,17-dion-19-oate yielded dimeric steroids, demonstrating the potential for creating structurally diverse derivatives from similar steroidal compounds (Templeton, Majgier-Baranowska, & Marat, 2000).
Biological and Pharmacological Studies
Enzyme Inhibition Studies : Some steroidal compounds, like 4-Methyl-3-oxo-4-aza-5alpha-androst-1-ene-17beta-N-aryl-carboxamides, have shown potential in inhibiting enzymes relevant to prostate cancer treatment, indicating a possible pharmacological application for structurally related steroids (Tolman et al., 1997).
Anticonvulsant and Anxiolytic Activities : Steroids like 17beta-Nitro-5alpha-androstan-3alpha-ol have shown potent anticonvulsant and anxiolytic activities, suggesting that related compounds such as 2-Methyl-5alpha-androst-2-en-17beta-ol acetate might have similar neuropharmacological properties (Runyon et al., 2009).
Androgen Dynamics in Prostatic Tissue : Research on androgen dynamics in prostatic tissue, including the effects of anti-androgens on androstenedione and testosterone, highlights the relevance of steroids in understanding hormone-related diseases and developing targeted therapies (Giorgi, Shirley, Grant, & Stewart, 1973).
properties
CAS RN |
974-99-2 |
---|---|
Product Name |
2-Methyl-5alpha-androst-2-en-17beta-ol acetate |
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H34O2/c1-14-5-6-16-7-8-17-18-9-10-20(24-15(2)23)21(18,3)12-11-19(17)22(16,4)13-14/h5,16-20H,6-13H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
BNUOBHYLRSENSB-BHXFFAOXSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C1)C)C)OC(=O)C |
SMILES |
CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)OC(=O)C |
Canonical SMILES |
CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)OC(=O)C |
Other CAS RN |
974-99-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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